sodium;N-pyrrolidin-1-ylcarbamodithioate
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Overview
Description
The compound with the identifier “sodium;N-pyrrolidin-1-ylcarbamodithioate” is known as Carbimazole. It is a pharmaceutical compound primarily used as an antithyroid agent. Carbimazole is a prodrug that is converted to its active form, methimazole, in the body. It is used to manage hyperthyroidism, a condition characterized by excessive production of thyroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbimazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethyl isothiocyanate with ethylamine to form ethylthiourea. This intermediate is then cyclized to form the imidazole ring, resulting in the formation of Carbimazole.
Industrial Production Methods
In industrial settings, the production of Carbimazole involves large-scale chemical reactions under controlled conditions. The process ensures high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Carbimazole undergoes several types of chemical reactions, including:
Oxidation: Carbimazole can be oxidized to form its active metabolite, methimazole.
Reduction: Reduction reactions can convert Carbimazole back to its precursor compounds.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major product formed from the oxidation of Carbimazole is methimazole, which is the active form of the drug. Other derivatives can be formed through substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Carbimazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study imidazole chemistry and its derivatives.
Biology: Investigated for its effects on thyroid function and hormone regulation.
Medicine: Primarily used in the treatment of hyperthyroidism and related thyroid disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
Carbimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. By blocking this enzyme, Carbimazole reduces the production of thyroid hormones, thereby managing hyperthyroidism. The molecular targets include the thyroid gland and the pathways involved in hormone synthesis.
Comparison with Similar Compounds
Similar Compounds
Methimazole: The active metabolite of Carbimazole, used directly as an antithyroid agent.
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different chemical structure.
Thiamazole: A compound with similar therapeutic effects but distinct pharmacokinetic properties.
Uniqueness
Carbimazole is unique in its role as a prodrug, which means it is converted to its active form, methimazole, in the body. This conversion allows for a more controlled release and prolonged effect compared to direct administration of methimazole.
Properties
IUPAC Name |
sodium;N-pyrrolidin-1-ylcarbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWAKBAJCWBPM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2NaS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.